Picropodophyllotoxin-d3 Picropodophyllotoxin-d3
Brand Name: Vulcanchem
CAS No.: 1454782-81-0
VCID: VC0152739
InChI: InChI=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-20,23H,8-9H2,1-3H3/t13-,18+,19+,20-/m0/s1/i3D3
SMILES: COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O
Molecular Formula: C22H22O8
Molecular Weight: 417.428

Picropodophyllotoxin-d3

CAS No.: 1454782-81-0

Cat. No.: VC0152739

Molecular Formula: C22H22O8

Molecular Weight: 417.428

* For research use only. Not for human or veterinary use.

Picropodophyllotoxin-d3 - 1454782-81-0

Specification

CAS No. 1454782-81-0
Molecular Formula C22H22O8
Molecular Weight 417.428
IUPAC Name (5R,5aR,8aS,9R)-9-[3,5-dimethoxy-4-(trideuteriomethoxy)phenyl]-5-hydroxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one
Standard InChI InChI=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-20,23H,8-9H2,1-3H3/t13-,18+,19+,20-/m0/s1/i3D3
Standard InChI Key YJGVMLPVUAXIQN-IWIYTUSESA-N
SMILES COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O

Introduction

Chemical Properties and Structure

Structural Characteristics

The IUPAC name of Picropodophyllotoxin-d3 is (5R,5aR,8aS,9R)-9-[3,5-dimethoxy-4-(trideuteriomethoxy)phenyl]-5-hydroxy-5a,6,8a,9-tetrahydro-5H-benzofuro[5,6-f] benzodioxol-8-one, which reflects its complex structure with specific stereochemistry at multiple carbon centers. The compound features a tetrahydrofuran ring fused to a lactone moiety, along with a pendant aryl group substituted with methoxy groups. The deuterium labeling occurs specifically at the methoxy group at position 4 of the phenyl ring, where all three hydrogen atoms of the methoxy group (-OCH3) have been replaced with deuterium atoms (-OCD3) . This specific labeling pattern ensures that the deuterium atoms are located in a stable position where they are unlikely to undergo exchange with hydrogen atoms from the environment, maintaining the integrity of the isotopic label during storage and analytical procedures.

Chemical Properties Table

PropertyValueReference
CAS Number1454782-81-0
Molecular FormulaC22H19D3O8
Molecular Weight417.42 g/mol
Unlabelled CAS Number477-47-4
Physical StateSolid (presumed)-
Storage Temperature-20°C
Transport TemperatureRoom Temperature
SMILES NotationO[C@@H]1[C@]2([H])C@@(C(OC2)=O)C@HC4=C1C=C(OCO5)C5=C4

Synthesis and Production

Synthetic Methods

The synthesis of Picropodophyllotoxin-d3 involves the precise incorporation of deuterium atoms into the picropodophyllotoxin molecular structure, specifically targeting the methoxy group at position 4 of the phenyl ring. This process typically begins with either the isolation of picropodophyllotoxin from natural sources or its total chemical synthesis. The deuteration process likely employs specialized reagents containing deuterium, such as deuterated methanol (CD3OD) or other deuterated methylating agents, to introduce the trideuteriomethoxy group (-OCD3) at the specific position. The synthetic route must carefully maintain the stereochemistry at the multiple chiral centers present in the molecule, ensuring that the final product retains the correct three-dimensional structure. The synthesis of deuterated compounds generally requires sophisticated chemical techniques and equipment, often making these compounds relatively expensive compared to their non-deuterated counterparts.

Research Applications

Analytical Applications

The primary research application of Picropodophyllotoxin-d3 lies in analytical chemistry, particularly in the development and implementation of quantitative methods for detecting and measuring picropodophyllotoxin and related compounds in various matrices. As a stable isotope-labeled analog, Picropodophyllotoxin-d3 serves as an internal standard that can be added to samples prior to extraction and analysis, providing a reference point for quantification that compensates for variations in extraction efficiency, instrumental response, and other factors that might otherwise affect analytical accuracy. This application is particularly valuable in the analysis of plant extracts, pharmaceutical preparations, or biological samples where precise determination of picropodophyllotoxin concentrations is required. The compound's utility extends to method validation, quality control, and standardization of analytical procedures, contributing to the reliability and reproducibility of research findings related to picropodophyllotoxin.

Role in Mass Spectrometry

In mass spectrometry analyses, deuterated standards like Picropodophyllotoxin-d3 provide significant advantages for quantitative determination of target compounds. The deuterium labeling creates a mass shift of +3 atomic mass units compared to the non-deuterated picropodophyllotoxin, allowing the two compounds to be distinguished based on their mass-to-charge ratios while maintaining nearly identical chromatographic behavior. This property enables the implementation of isotope dilution methods, which are widely recognized as providing among the highest levels of analytical accuracy and precision. During analysis, the peak area or height ratio between the deuterated standard and the non-deuterated analyte can be measured precisely, allowing accurate quantification even in complex matrices where other compounds might interfere with detection. The specific location of the deuterium atoms on the methoxy group ensures that they remain stable during sample preparation and analysis, avoiding problems of deuterium-hydrogen exchange that might compromise the integrity of the internal standard.

Use in Proteomics Research

Comparison with Related Compounds

Relation to Podophyllotoxin

Picropodophyllotoxin is an epimer of podophyllotoxin, meaning they share the same molecular formula and connectivity but differ in the spatial arrangement of atoms around one or more stereogenic centers. Podophyllotoxin (C22H22O8) is a natural product isolated from plants in the Podophyllum genus, particularly Podophyllum peltatum (American mandrake) and Podophyllum hexandrum (Himalayan mayapple) . It has been extensively studied for its biological activities, including its ability to inhibit microtubule assembly by binding to tubulin, which leads to cell cycle arrest and apoptosis in rapidly dividing cells. This property has made podophyllotoxin and its derivatives important in cancer research and treatment, with several semi-synthetic derivatives, such as etoposide and teniposide, being used clinically as anticancer agents. The relationship between picropodophyllotoxin and podophyllotoxin highlights the importance of stereochemistry in determining biological activity, as relatively minor structural differences can significantly impact a compound's interaction with biological targets.

Structural Differences

The primary structural difference between Picropodophyllotoxin-d3 and podophyllotoxin involves two key aspects that distinguish these related compounds. First, as an epimer of podophyllotoxin, picropodophyllotoxin differs in the stereochemistry at one or more carbon centers, creating a distinct three-dimensional arrangement that can significantly affect its biological interactions and properties. Second, Picropodophyllotoxin-d3 specifically incorporates three deuterium atoms in place of hydrogen atoms on one of the methoxy groups, creating a mass difference that is detectable by mass spectrometry but minimally affects its chemical behavior . This deuteration represents a form of isotopic labeling rather than a structural modification in the conventional sense, as it preserves the electronic configuration and chemical reactivity of the molecule while introducing a traceable mass signature. The combination of these structural characteristics—the epimerization relative to podophyllotoxin and the deuterium labeling—creates a compound with unique analytical utility while maintaining a close relationship to the biologically active natural products from which it is derived.

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